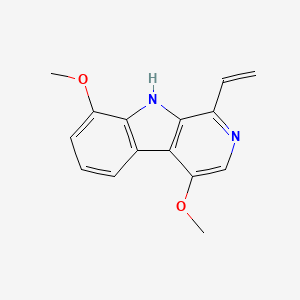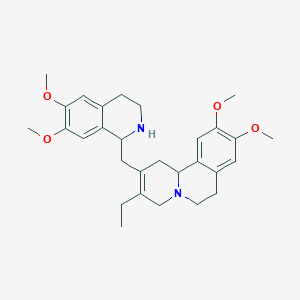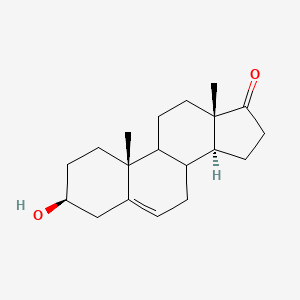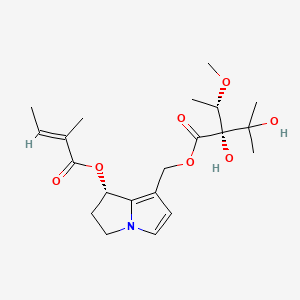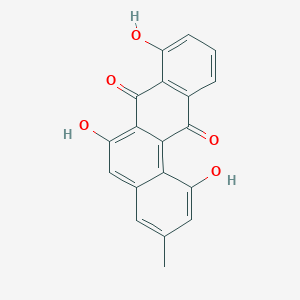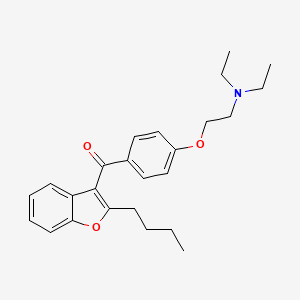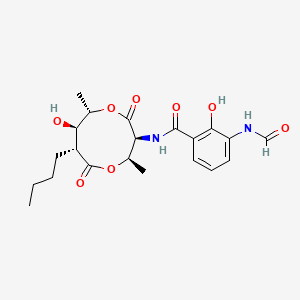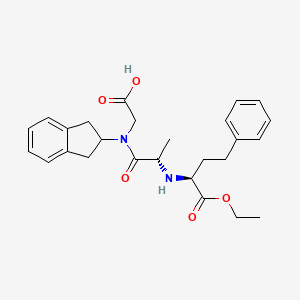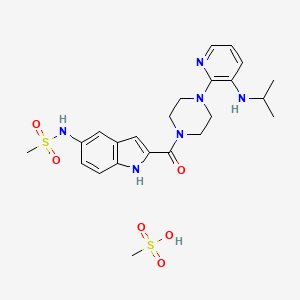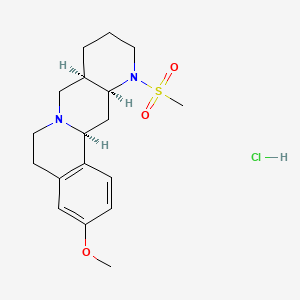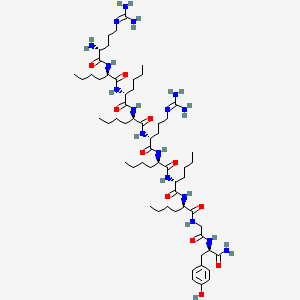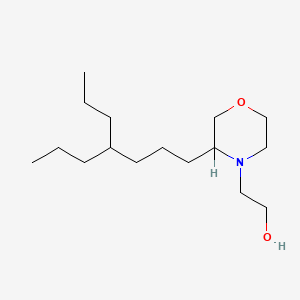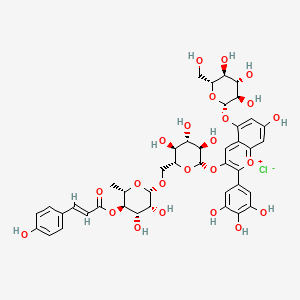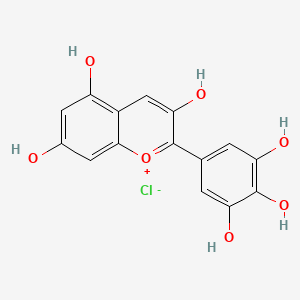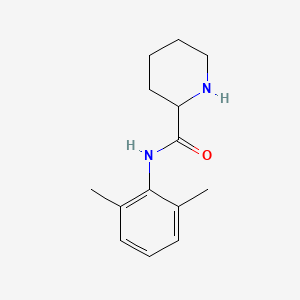
N-(2,6-diméthylphényl)pipéridine-2-carboxamide
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)piperidine-2-carboxamide is an organic compound with the molecular formula C14H20N2O. It is a white to almost white crystalline powder that is soluble in common organic solvents such as ethanol, ether, and esters. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals, particularly local anesthetics like bupivacaine .
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
The primary target of 2’,6’-Pipecoloxylidide is the sodium and potassium ion channels in the dorsal horn of the spinal cord . These channels play a crucial role in the generation and conduction of nerve impulses.
Mode of Action
2’,6’-Pipecoloxylidide, like other local anesthetics, works by blocking the generation and conduction of nerve impulses . This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This blockade of nerve impulses leads to a loss of sensation in the area where the drug is applied.
Biochemical Pathways
The affected biochemical pathway primarily involves the blockade of sodium and potassium ion channels . This blockade disrupts the normal flow of these ions, preventing the initiation and transmission of nerve impulses. The progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone .
Pharmacokinetics
The systemic concentration of 2’,6’-Pipecoloxylidide is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site . The clearance of unbound 2’,6’-Pipecoloxylidide depends on body weight and age . The half-life of 2’,6’-Pipecoloxylidide decreases with age, from 13 hours in newborns to 3 hours beyond 1 year .
Result of Action
The result of 2’,6’-Pipecoloxylidide’s action is the loss of sensation in the area where the drug is applied, due to the blockade of nerve impulses. This makes it an effective local anesthetic for various medical and surgical procedures .
Action Environment
The action, efficacy, and stability of 2’,6’-Pipecoloxylidide can be influenced by various environmental factors. For instance, the drug should be stored at room temperature in a dark place . It is slightly soluble in chloroform and methanol . The compound is stable under normal conditions, but it should be protected from light and kept in a sealed container .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, N-(2,6-dimethylphenyl)piperidine-2-carboxamide interacts with various enzymes and proteins. For instance, it has been found to interfere with the LC–MS/MS assay for Norfentanyl (NF), passing through the Q1 mass selection filter because it is isobaric with the NF precursor ion .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation .
Metabolic Pathways
N-(2,6-dimethylphenyl)piperidine-2-carboxamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2,6-dimethylphenyl)piperidine-2-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of 2,6-dimethylaniline with formyl chloride to produce an intermediate, which is then reacted with piperidine-2-carboxylic acid to yield the final product . The reaction typically requires controlled conditions, including specific temperatures and the use of solvents like toluene .
Industrial Production Methods
In industrial settings, the production of N-(2,6-dimethylphenyl)piperidine-2-carboxamide often involves large-scale synthesis using similar reaction pathways. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce N-oxides, while reduction can yield amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bupivacaine: A widely used local anesthetic with a similar structure but includes a butyl group.
Mepivacaine: Another local anesthetic with a similar piperidine ring structure but different substituents.
Ropivacaine: Similar to bupivacaine but with a propyl group instead of a butyl group.
Uniqueness
N-(2,6-dimethylphenyl)piperidine-2-carboxamide is unique due to its specific structural features, such as the presence of two methyl groups on the phenyl ring and the piperidine-2-carboxamide moiety. These structural characteristics contribute to its distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals .
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRCGDPZGQJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870436 | |
| Record name | N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15883-20-2 | |
| Record name | 2′,6′-Pipecoloxylidide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15883-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desbutylbupivacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015883202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',6'-PIPECOLOXYLIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8RN1V7VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2',6'-Pipecoloxylidide?
A1: The molecular formula of 2',6'-Pipecoloxylidide is C14H20N2O, and its molecular weight is 232.32 g/mol.
Q2: Are there efficient synthetic methods for 2',6'-Pipecoloxylidide?
A2: Yes, 2',6'-pipecoloxylidide can be synthesized efficiently starting from 2-pipecolic acid. One method involves chlorination using triphosgene as an acyl chlorination agent followed by amidation []. Another approach utilizes a three-step process starting with (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide involving chiral separation, substitution, and a salting reaction [].
Q3: How is the chirality of 2',6'-pipecoloxylidide addressed in synthesis?
A3: 2',6'-Pipecoloxylidide is a chiral molecule. Racemic mixtures can be separated using techniques like chiral chromatography or enantioselective crystallization [, ]. An integrated process combining chromatography, crystallization, and racemization has been developed for efficient production of the enantiomerically pure compound [].
Q4: What is the absolute configuration of clinically used local anesthetics derived from 2',6'-pipecoloxylidide?
A4: The clinically used enantiomers of local anesthetics derived from 2',6'-pipecoloxylidide typically possess the (S)-configuration at the C2 carbon of the pipecoloxylidide moiety. Examples include (S)-bupivacaine (levobupivacaine) and (S)-ropivacaine [, , ].
Q5: How is 2',6'-pipecoloxylidide metabolized in the body?
A5: 2',6'-Pipecoloxylidide is a metabolite itself, primarily formed from the N-dealkylation of ropivacaine by cytochrome P450 (CYP) enzymes, mainly CYP3A4 [, ]. It can be further metabolized by hydroxylation.
Q6: Does the metabolism of ropivacaine to 2',6'-pipecoloxylidide differ between species?
A6: Yes, species differences exist in the metabolism of ropivacaine to 2',6'-pipecoloxylidide. Studies indicate that while it is a major metabolic pathway in humans and rats, its formation is observed in the rat colon but not in the human colon [, ].
Q7: Are there any known drug interactions that affect the metabolism of ropivacaine to 2',6'-pipecoloxylidide?
A7: Yes, several drugs can affect the formation of 2',6'-pipecoloxylidide. Fluvoxamine, a CYP1A2 inhibitor, significantly increases ropivacaine exposure, leading to higher 2',6'-pipecoloxylidide levels []. Additionally, the combination of fluvoxamine and erythromycin, a CYP3A4 inhibitor, further elevates ropivacaine and its metabolite levels [].
Q8: Can other medications interfere with the measurement of 2',6'-pipecoloxylidide?
A8: Yes, the bupivacaine metabolite N-desbutyl bupivacaine (NDB) can interfere with the LC-MS/MS assay for 2',6'-pipecoloxylidide due to shared mass spectral properties [].
Q9: Does ropivacaine undergo metabolic racemization?
A9: No, studies using chiral chromatography have demonstrated that ropivacaine does not undergo metabolic racemization. This means that the (S)-enantiomer remains the predominant form even after metabolism [].
Q10: Does 2',6'-pipecoloxylidide contribute to the longer duration of action observed with ropivacaine compared to other local anesthetics?
A11: While 2',6'-pipecoloxylidide possesses some local anesthetic activity, the longer duration of action of ropivacaine is primarily attributed to its higher affinity for binding to sodium channels in nerve membranes, rather than its metabolism to 2',6'-pipecoloxylidide [, ].
Q11: Are there any applications of 2',6'-pipecoloxylidide beyond its role as a metabolite?
A11: While 2',6'-pipecoloxylidide is primarily recognized as a metabolite, its structural similarity to other local anesthetics makes it a potential candidate for further investigation as a pharmaceutical agent in its own right.
Q12: How does the enantiomeric purity of local anesthetics derived from 2',6'-pipecoloxylidide influence their safety?
A14: The (S)-enantiomers of local anesthetics derived from 2',6'-pipecoloxylidide, such as levobupivacaine and ropivacaine, are generally considered safer than their racemic counterparts due to reduced cardiotoxicity [, ].
Q13: Does the vasoconstrictive or vasodilatory activity of 2',6'-pipecoloxylidide analogs contribute to their safety profile?
A15: The enantiomers of bupivacaine and ropivacaine exhibit enantiospecific effects on coronary arteries []. While the (S)-enantiomers generally show vasoconstrictive properties, potentially contributing to their lower cardiovascular toxicity, the (R)-enantiomers and racemic mixtures tend to be vasodilators []. This difference in vascular effects could play a role in their safety profiles.
Q14: What analytical methods are commonly used to detect and quantify 2',6'-pipecoloxylidide?
A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV and mass spectrometry (MS), is widely employed for the analysis of 2',6'-pipecoloxylidide in biological samples [, , ].
Q15: Are there specific challenges in the analytical method validation for 2',6'-pipecoloxylidide?
A17: Validation of analytical methods for 2',6'-pipecoloxylidide requires careful consideration of potential interferences from other drugs or metabolites, particularly those with similar structures or mass spectral properties. Achieving adequate sensitivity and selectivity is crucial for accurate quantification [].
Q16: What are some promising areas for future research on 2',6'-pipecoloxylidide and its analogs?
A16: Further research on 2',6'-pipecoloxylidide and its analogs could explore:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
